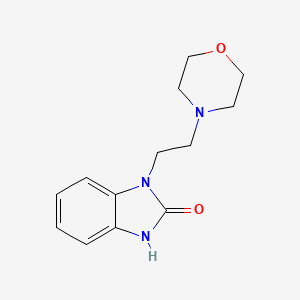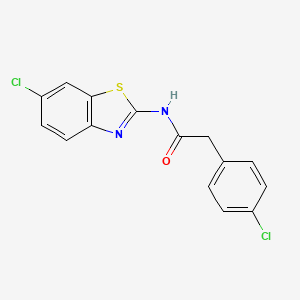![molecular formula C18H22NOP B5859427 Piperidine, 1-[(diphenylphosphinyl)methyl]- CAS No. 95038-61-2](/img/structure/B5859427.png)
Piperidine, 1-[(diphenylphosphinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(diphenylphosphinyl)methyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The compound Piperidine, 1-[(diphenylphosphinyl)methyl]- is characterized by the presence of a diphenylphosphinyl group attached to the piperidine ring via a methyl bridge. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(diphenylphosphinyl)methyl]- typically involves the reaction of piperidine with diphenylphosphine oxide in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the diphenylphosphine oxide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of Piperidine, 1-[(diphenylphosphinyl)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and additives may also be employed to increase the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-[(diphenylphosphinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to reflux.
Reduction: LiAlH₄, NaBH₄, THF or ether, room temperature to reflux.
Substitution: Halides, alkoxides, aprotic solvents, elevated temperatures.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Piperidine, 1-[(diphenylphosphinyl)methyl]- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in the investigation of metalloproteins and metalloenzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs targeting specific biological pathways. Its structural features enable it to interact with various biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, Piperidine, 1-[(diphenylphosphinyl)methyl]- is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes. Its ability to enhance reaction rates and selectivity makes it a valuable additive in industrial chemistry.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(diphenylphosphinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphinyl group can form strong coordination bonds with metal ions, facilitating the formation of stable complexes. These complexes can modulate the activity of metalloenzymes, leading to changes in biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify the structure and function of biological molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom.
Pyridine: A six-membered heterocyclic aromatic compound with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Diphenylphosphine oxide: A compound with a diphenylphosphinyl group but lacking the piperidine ring.
Comparison: Piperidine, 1-[(diphenylphosphinyl)methyl]- is unique due to the presence of both the piperidine ring and the diphenylphosphinyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity. Compared to piperidine, the compound exhibits greater versatility in chemical reactions due to the presence of the diphenylphosphinyl group. In contrast to pyridine and piperazine, the compound’s non-aromatic nature and single nitrogen atom provide different reactivity patterns and biological interactions. The presence of the diphenylphosphinyl group distinguishes it from simple piperidine derivatives, offering unique opportunities for chemical modification and functionalization.
Propiedades
IUPAC Name |
1-(diphenylphosphorylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NOP/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-19-14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKQUNNYYSMKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358122 |
Source


|
| Record name | Piperidine, 1-[(diphenylphosphinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95038-61-2 |
Source


|
| Record name | Piperidine, 1-[(diphenylphosphinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide](/img/structure/B5859346.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5859347.png)



![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)


![3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B5859422.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide](/img/structure/B5859435.png)

![N~1~-(4-FLUOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5859438.png)
